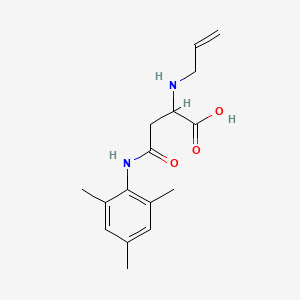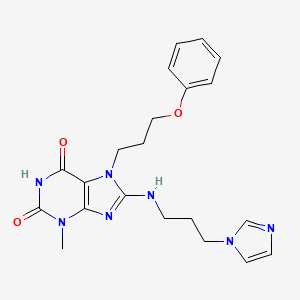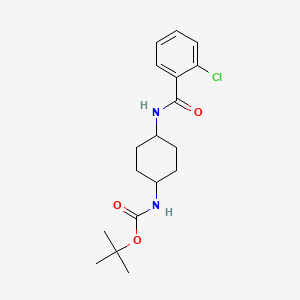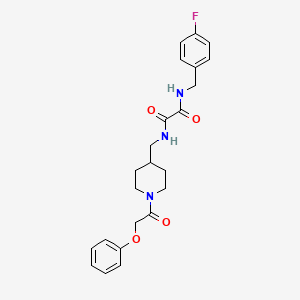![molecular formula C27H20N4 B2355571 3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine CAS No. 442556-78-7](/img/structure/B2355571.png)
3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,5-a]pyridines are a class of aromatic heterocycles that have attracted substantial interest due to their unique chemical structure and versatility . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
Imidazo[1,5-a]pyridines have a unique chemical structure that contributes to their versatility and optical behaviors .Chemical Reactions Analysis
Imidazo[1,5-a]pyridines can undergo a variety of chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
- Imidazo[1,5-a]pyridine derivatives, including 3-phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine, have been synthesized and characterized for their optical properties. These compounds exhibit absorption maxima around 310 nm and 350 nm and emission maxima between 460 and 550 nm with a significant Stokes' shift range of 90–166 nm (Volpi et al., 2017).
Antimicrobial Activity
- Imidazo[1,5-a]quinoxaline derivatives, related to imidazo[1,5-a]pyridine compounds, have shown effective antimicrobial properties. The antimicrobial effects are connected to the presence of various alkyl substituents, and some derivatives exhibit significant bacteriostatic and fungistatic activities (Kalinin et al., 2013).
Charge Distribution and Electronic Properties
- Structural investigations and charge distribution studies of imidazo[1,5-a]pyridine and its salts, including derivatives like this compound, have been conducted. These studies contribute to understanding the electronic structure and potential electronic applications of these compounds (Tafeenko et al., 1996).
Fluorescent Properties
- Research on fluorescent properties of imidazo[1,5-a]pyridine-based compounds indicates their potential for application in fields requiring organic fluorescent materials. The introduction of various substituents can significantly affect the fluorescent emission, demonstrating the versatility of these compounds in optical applications (Tomoda et al., 1999).
Optoelectronic and Charge Transfer Properties
- The optoelectronic and charge transfer properties of imidazo[1,5-a]pyridine derivatives have been explored, suggesting their potential use in organic semiconductor devices. The studies highlight the influence of different substituents on properties like electron affinity, reorganization energy, and intrinsic mobility, which are crucial for electronic applications (Irfan et al., 2019).
Catalytic Activity in Chemical Reactions
- Imidazo[1,5-a]pyridine-based ligands have been used to synthesize metal complexes with notable catalytic activity. These complexes have been applied in reactions like the Heck reaction, indicating the potential of these compounds in catalytic processes (Ardizzoia et al., 2018).
Novel Applications in Cancer Therapy
- Selenylated imidazo[1,2-a]pyridines, structurally similar to imidazo[1,5-a]pyridines, have shown promising activity against breast cancer cells. They exhibit cytotoxicity, inhibit cell proliferation, and induce apoptosis, suggesting potential applications in cancer chemotherapy (Almeida et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4/c1-3-11-20(12-4-1)26-28-22(24-15-7-9-17-30(24)26)19-23-25-16-8-10-18-31(25)27(29-23)21-13-5-2-6-14-21/h1-18H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZVZBKQMYEUMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CC4=C5C=CC=CN5C(=N4)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(Z)-(3-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2355489.png)
![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2355491.png)

![(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate](/img/structure/B2355493.png)
![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)





![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B2355506.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2355511.png)